Aminooxy-PEG3-azide
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Overview
Description
Aminooxy-PEG3-azide is a compound that contains both an aminooxy group and an azide group. It is a polyethylene glycol (PEG) derivative, which increases its solubility in aqueous media. The azide group is reactive with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds or hydroxylamine linkages if a reductant is used .
Mechanism of Action
Target of Action
Aminooxy-PEG3-azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound’s primary targets are molecules containing Alkyne groups , DBCO , or BCN groups .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a process known as Strain-promoted alkyne-azide cycloaddition (SPAAC) .
Biochemical Pathways
The compound’s action primarily affects the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The result is the selective degradation of target proteins .
Pharmacokinetics
It’s known that the compound’shydrophilic PEG spacer increases its solubility in aqueous media , which could potentially impact its absorption and distribution within the body.
Result of Action
The primary result of this compound’s action is the formation of a stable triazole linkage . This occurs when the compound’s azide group reacts with alkyne, BCN, or DBCO groups via Click Chemistry . The aminooxy group can also be used in bioconjugation, reacting with an aldehyde to form an oxime bond .
Action Environment
It’s worth noting that the compound is recommended for immediate use (within 1 week) due to its reactive and sensitive nature .
Biochemical Analysis
Biochemical Properties
Aminooxy-PEG3-azide plays a significant role in biochemical reactions . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Molecular Mechanism
This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxy-PEG3-azide is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and azide groups. The process typically involves the following steps:
PEG Functionalization: PEG is first functionalized with an aminooxy group. This can be achieved by reacting PEG with an aminooxy-containing reagent under controlled conditions.
Azide Introduction: The aminooxy-functionalized PEG is then reacted with an azide-containing reagent to introduce the azide group. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of PEG are functionalized with aminooxy groups using industrial-scale reactors.
Azide Introduction: The functionalized PEG is then reacted with azide-containing reagents in large reactors, often using continuous flow chemistry to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG3-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne, BCN, and DBCO to form stable triazole linkages via CuAAC or SPAAC reactions
Bioconjugation Reactions: The aminooxy group reacts with aldehydes to form oxime bonds. .
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
SPAAC Reactions: Strain-promoted reactions do not require a catalyst and are performed under mild conditions.
Bioconjugation: Aldehydes are used as reactants, and the reactions are typically carried out in aqueous media at neutral pH
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkyne, BCN, or DBCO.
Oxime Bonds: Formed from the reaction of the aminooxy group with aldehydes.
Hydroxylamine Linkages: Formed from the reaction of the aminooxy group with aldehydes in the presence of a reductant
Scientific Research Applications
Aminooxy-PEG3-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in Click Chemistry to create stable triazole linkages.
Biology: Employed in bioconjugation to attach biomolecules to PEG, enhancing their solubility and stability.
Medicine: Utilized in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) for targeted drug delivery and protein degradation.
Industry: Applied in the production of PEGylated compounds for improved pharmacokinetics and reduced immunogenicity .
Comparison with Similar Compounds
Aminooxy-PEG3-azide is unique due to its dual functional groups and PEG spacer. Similar compounds include:
Aminooxy-PEG5-azide: Contains a longer PEG spacer, providing greater solubility and flexibility.
Azido-PEG5-succinimidyl carbonate: Contains an azide group and a succinimidyl carbonate group, used for bioconjugation.
DBCO-PEG4-alkyne: Contains a DBCO group and an alkyne group, used for strain-promoted Click Chemistry
These compounds share similar applications but differ in their functional groups and PEG spacers, providing varying degrees of solubility, flexibility, and reactivity.
Properties
IUPAC Name |
O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXFPCTWIFEOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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